3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine

Heterocyclic Synthesis Imidazoquinoxaline Fused-Ring Construction

SAR campaigns using unsubstituted quinoxaline cores demand sequential N-alkylation and imination steps that introduce impurity carryover and false-positive assay results. 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine (CAS 412308-12-4) bypasses these steps via pre-installed 3-imino and N4-methyl groups, enabling direct condensation with aldehydes or acyl halides to yield imidazo[b]quinoxalines in a single step. The 3-imino ↔ 3-amino tautomeric equilibrium provides two distinct hydrogen-bonding pharmacophores from one low-MW fragment (174.20 g/mol), expanding fragment-screening target space without increasing library size. Supplied at ≥98% purity to reduce false-positive risk in biochemical and cell-based screens. Ships globally with batch-specific QC documentation.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
CAS No. 412308-12-4
Cat. No. B3351985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine
CAS412308-12-4
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C(C1=N)N
InChIInChI=1S/C9H10N4/c1-13-7-5-3-2-4-6(7)12-8(10)9(13)11/h2-5,11H,1H3,(H2,10,12)
InChIKeyJSWNDEKNWACPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Profile: 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine


3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine (CAS 412308-12-4) is a synthetic heterocyclic building block belonging to the 3,4-dihydroquinoxalin-2-amine class, characterized by a fused benzene-pyrazine core with a 3-imino substituent, an N4-methyl group, and a C2 primary amine . The molecular formula is C9H10N4 with a molecular weight of 174.20 g/mol, and it is supplied as a research-grade intermediate with a specified purity of ≥97% or NLT 98% by different manufacturers . This compound serves as a key scaffold for constructing imidazo[b]quinoxaline and other fused heterocyclic systems with potential pharmacological relevance .

Generic Substitution Risk for 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine


The 3,4-dihydroquinoxalin-2-amine scaffold supports extensive substitution-dependent variation in biological activity, physicochemical properties, and downstream synthetic utility [1]. Substituting the N4-methyl group with hydrogen, ethyl, or aryl alters steric and electronic profiles that govern receptor binding, enzyme inhibition, and metabolic stability in derivatives [2]. Without direct, quantitative comparator data, assuming functional equivalence between 3-imino-4-methyl-3,4-dihydroquinoxalin-2-amine and its close analogs (e.g., 3-imino-4-ethyl or 3-imino-4-phenyl variants) introduces unquantified risk into structure-activity relationship (SAR) campaigns and scale-up decisions. The following evidence guide inventories the limited but actionable quantitative differentiation points currently available.

Differentiation Evidence for 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine


Imidazo[b]quinoxaline Formation Advantage

The 3-imino-4-methyl substitution pattern on the dihydroquinoxaline core provides a direct entry into the imidazo[b]quinoxaline ring system, a pharmacologically relevant scaffold. Unlike the unsubstituted 3,4-dihydroquinoxalin-2-amine (CAS 59564-15-5), which requires additional N-functionalization steps, the pre-installed 3-imino and N4-methyl groups allow direct condensation with aldehydes, acyl halides, or orthoesters to form imidazo[b]quinoxalines . While no head-to-head yield comparison with other N-alkyl analogs has been published, this compound's specific substitution pattern eliminates two synthetic steps that would be necessary if starting from the unsubstituted core—a class-level synthetic efficiency advantage.

Heterocyclic Synthesis Imidazoquinoxaline Fused-Ring Construction

Purity Benchmarking vs. Dihydroquinoxalin-2-amine Class

Commercially available 3-imino-4-methyl-3,4-dihydroquinoxalin-2-amine is supplied at ≥97% purity (CheMenu, Katalognummer CM221673) or NLT 98% purity (MolCore, MC783846) . In contrast, the unsubstituted 3,4-dihydroquinoxalin-2-amine is commonly offered at 95% purity from multiple suppliers, and many 3-substituted analogs lack published purity specifications entirely. This purity threshold meets or exceeds the typical procurement requirement for hit-to-lead chemistry and initial SAR exploration (≥95%), thereby reducing the need for pre-use purification.

Quality Control Building Block Purity Procurement Standards

Tautomeric Equilibrium: Imino-Amino Switch

The 3-imino group can undergo tautomeric shift to the 3-amino form (3-amino-4-methylquinoxalin-2-amine), creating two distinct hydrogen-bond donor/acceptor patterns from a single input compound . This tautomeric duality is not available in 3-oxo analogs (3,4-dihydroquinoxalin-2-ones) or 3-unsubstituted dihydroquinoxalin-2-amines. The equilibrium position is solvent- and pH-dependent, providing a controllable structural feature for modulating target engagement.

Tautomerism Reactivity Modulation Molecular Recognition

Physicochemical Profile: Lipophilicity and H-Bonding vs. Analogs

Calculated physicochemical parameters for 3-imino-4-methyl-3,4-dihydroquinoxalin-2-amine (cLogP ≈ 0.8, HBD = 2, HBA = 3) differ meaningfully from those of the fully aromatic quinoxalin-2-amine (cLogP ≈ 1.3, HBD = 2, HBA = 3) and the 3-oxo analog (cLogP ≈ 0.5, HBD = 2, HBA = 4) . The intermediate lipophilicity, combined with the ability to present either 2 or 3 hydrogen-bond donors depending on tautomeric state, places this compound in a distinct property space that may favor CNS drug-likeness criteria over the more lipophilic aromatic analog.

Physicochemical Properties Drug-Likeness Computational Chemistry

Application Scenarios for 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine


Imidazo[b]quinoxaline Library Synthesis

Direct condensation with aldehydes or acyl halides yields imidazo[b]quinoxalines in a single step, leveraging the pre-installed 3-imino and N4-methyl groups to bypass N-alkylation and imination steps required for unsubstituted cores . This scenario is ideal for medicinal chemistry groups building targeted libraries for kinase or GPCR screening where the imidazo[b]quinoxaline scaffold has demonstrated privileged activity.

Fragment-Based Drug Discovery Exploiting Tautomerism

The 3-imino ↔ 3-amino tautomeric equilibrium provides two distinct hydrogen-bonding pharmacophores from a single low-molecular-weight fragment (MW 174.20). This property enables fragment-screening cascades that probe both tautomeric states under different pH or solvent conditions, expanding the target space without increasing library size .

Parallel Synthesis with Minimal Pre-Purification

With commercial purity specifications of 97–98% NLT , this building block enters parallel synthesis workflows with reduced risk of impurity carryover, decreasing the false-positive rate in biochemical and cell-based screens. This is particularly relevant for Contract Research Organizations (CROs) and pharma hit-to-lead groups prioritizing assay-ready compound quality.

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